molecular formula C13H10F17NO B12706984 alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)aziridine-1-ethanol CAS No. 94159-85-0

alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)aziridine-1-ethanol

Cat. No.: B12706984
CAS No.: 94159-85-0
M. Wt: 519.20 g/mol
InChI Key: SONGXJCUEWDGMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process.

Industrial Production Methods

Industrial production of 2,2,2-trichloro-1-phenylethanol follows a similar synthetic route but on a larger scale. The process involves the continuous feed of acetophenone and chlorine gas into a reactor, with aluminum chloride as the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-1-phenylethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone.

    Reduction: Reduction of the compound can yield 2,2,2-trichloro-1-phenylethyl alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: 2,2,2-trichloroacetophenone

    Reduction: 2,2,2-trichloro-1-phenylethyl alcohol

    Substitution: Various substituted phenylethanols depending on the substituent introduced.

Scientific Research Applications

2,2,2-trichloro-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: Similar in structure but lacks the phenyl group.

    2,2,2-Trichloroacetophenone: An oxidized form of 2,2,2-trichloro-1-phenylethanol.

    2,2,2-Trichloro-1-phenylethyl alcohol: A reduced form of 2,2,2-trichloro-1-phenylethanol.

Uniqueness

2,2,2-trichloro-1-phenylethanol is unique due to its specific combination of a trichloromethyl group and a phenyl group attached to an ethanol backbone. This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions, making it valuable in various synthetic applications .

Properties

CAS No.

94159-85-0

Molecular Formula

C13H10F17NO

Molecular Weight

519.20 g/mol

IUPAC Name

1-(aziridin-1-yl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol

InChI

InChI=1S/C13H10F17NO/c14-6(15,3-5(32)4-31-1-2-31)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h5,32H,1-4H2

InChI Key

SONGXJCUEWDGMO-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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